N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine
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Overview
Description
N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine is a bicyclic compound with a unique structure that includes both sulfur and nitrogen atoms. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a suitable amine in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or thiols.
Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms allows for the formation of strong interactions with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,2,2,6-Tetramethyl-5-thia-3-azabicyclo[4.2.2]dec-3-en-4-amine
- N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
5391-77-5 |
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Molecular Formula |
C12H22N2S |
Molecular Weight |
226.38 g/mol |
IUPAC Name |
N,1,5,5-tetramethyl-2-thia-4-azabicyclo[4.2.2]decan-3-imine |
InChI |
InChI=1S/C12H22N2S/c1-11(2)9-5-7-12(3,8-6-9)15-10(13-4)14-11/h9H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
QCTCJYILMYHLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(CC2)(SC(=NC)N1)C)C |
Origin of Product |
United States |
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